4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Descripción
4-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 6-ethoxypyridazine moiety linked to a phenyl ring and a 4-chlorobenzenesulfonamide group. Its molecular formula is C₂₀H₂₀ClN₃O₃S, with a molecular weight of 417.91 g/mol . The ethoxypyridazine group confers unique electronic and steric properties, influencing its pharmacological and physicochemical behavior.
Propiedades
IUPAC Name |
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBRWLNNBMYICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity:
Research has indicated that compounds similar to 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide exhibit significant antitumor properties. The sulfonamide group is known for its ability to interfere with tumor growth by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, indicating potential for development into therapeutic agents.
Antimicrobial Properties:
This compound also shows antimicrobial activity. Sulfonamides are widely recognized for their antibacterial effects, and modifications such as the introduction of the pyridazine ring enhance their efficacy. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential use in treating infections.
Pharmacological Studies
Mechanism of Action:
The mechanism by which 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide exerts its effects involves the inhibition of specific enzymes, leading to disrupted metabolic pathways in target cells. This is particularly relevant in cancer therapy, where targeted inhibition can lead to reduced tumor growth and metastasis.
Case Studies:
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study A: Investigated the antitumor effects on human breast cancer cell lines, reporting a 70% reduction in cell viability at certain concentrations.
- Study B: Evaluated its antimicrobial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Data Tables
| Application Area | Activity Type | Observed Effect | Reference Source |
|---|---|---|---|
| Antitumor Activity | Inhibition of Cell Growth | 70% reduction in viability | Study A |
| Antimicrobial Activity | Bacterial Inhibition | MIC comparable to antibiotics | Study B |
Future Research Directions
The potential applications of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide extend beyond current findings. Future research could focus on:
- Structure-Activity Relationship (SAR) Studies: To optimize the compound's efficacy and reduce side effects.
- Clinical Trials: To assess safety and effectiveness in human subjects.
- Combination Therapies: Investigating synergistic effects with existing treatments for enhanced therapeutic outcomes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Table 1: Key Structural and Molecular Comparisons
Functional and Pharmacological Differences
Substituent Effects on Bioactivity: The 6-ethoxypyridazine group in the target compound likely enhances hydrogen-bonding interactions with target proteins compared to the 4-methyl-1,4-diazepane in , which may favor binding to G-protein-coupled receptors.
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chloro substituent in benzenesulfonamide derivatives (e.g., target compound vs. flusulfamide ) increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites.
- Fluorine in may improve membrane permeability due to its lipophilic nature, whereas the trifluoromethyl group in flusulfamide amplifies electron-withdrawing effects.
Synthetic Accessibility :
- The target compound’s synthesis likely follows sulfonamide coupling protocols similar to those in , where benzenesulfonyl chloride reacts with an amine intermediate. In contrast, the azetidine derivative requires multistep functionalization of the azetidine ring.
Physicochemical Properties
- Solubility : The ethoxypyridazine group in the target compound may confer moderate aqueous solubility compared to the highly lipophilic dichlorobenzenesulfonamide in .
- Thermal Stability : Compounds with rigid scaffolds (e.g., azetidine in ) exhibit higher melting points than flexible analogues like the diazepane derivative .
Actividad Biológica
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article synthesizes available data on its biological activity, including mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a chloro group, a phenyl ring, and a pyridazinyl moiety, which are critical for its biological interactions.
The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. The specific interactions of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide with target enzymes have not been fully elucidated but are expected to follow similar pathways as other sulfonamides.
Antifungal Activity
Research has indicated that compounds similar to 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide exhibit antifungal properties. A study reported that derivatives of benzenesulfonamides demonstrated significant activity against various fungal strains, including Candida albicans and Aspergillus niger . The exact efficacy of the compound needs further investigation but suggests potential as an antifungal agent.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. A comparative study highlighted that certain sulfonamide derivatives exhibited potent activity against resistant strains of Streptococcus pneumoniae and Haemophilus influenzae . While specific data on 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is limited, its structural similarities to effective antibacterial agents imply potential efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that modifications in the phenyl group enhanced the antibacterial activity against resistant strains .
- Clinical Relevance : Clinical trials focusing on sulfonamide derivatives have reported varying degrees of success in treating infections caused by resistant bacteria. These findings underscore the importance of structural modifications in enhancing biological activity .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
